![molecular formula C6H14N4NaO5P B13444972 sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is a complex organic compound with significant biochemical and industrial relevance. This compound is known for its unique structure, which includes an amino acid derivative and a phosphinate group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate typically involves multiple steps, starting with the preparation of the amino acid derivative. The process includes:
Formation of the Amino Acid Derivative: This step involves the reaction of an amino acid with a carbamimidoyl chloride under controlled conditions to form the intermediate compound.
Phosphination: The intermediate is then reacted with a phosphinic acid derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods.
化学反応の分析
Types of Reactions
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate, leading to the formation of oxidized derivatives.
Reduction: Reductive amination can be employed to modify the amino group, using reducing agents such as sodium cyanoborohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.
Reduction: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive amination.
Substitution: Various halides and nucleophiles can be used for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinate derivatives, while reduction can produce modified amino derivatives.
科学的研究の応用
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. This interaction is often mediated by the amino and phosphinate groups, which can form hydrogen bonds and coordinate with metal ions.
類似化合物との比較
Similar Compounds
N-{N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid: A related compound with similar structural features.
Creatine: An amino acid derivative with comparable biochemical properties.
Uniqueness
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is unique due to its combination of an amino acid derivative and a phosphinate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C6H14N4NaO5P |
|---|---|
分子量 |
276.16 g/mol |
IUPAC名 |
sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate |
InChI |
InChI=1S/C6H15N4O5P.Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);/q;+1/p-1/t4-;/m0./s1 |
InChIキー |
YKPMXHUEXDOROE-WCCKRBBISA-M |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+] |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


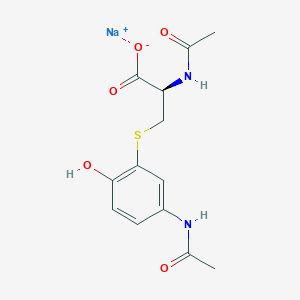
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
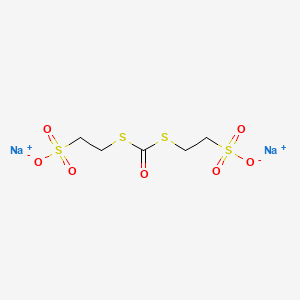
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
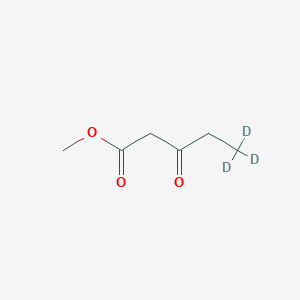

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
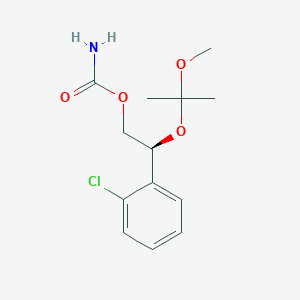
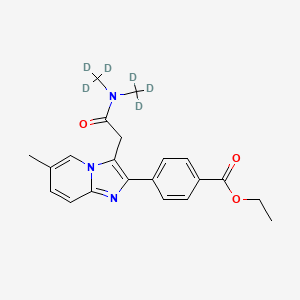
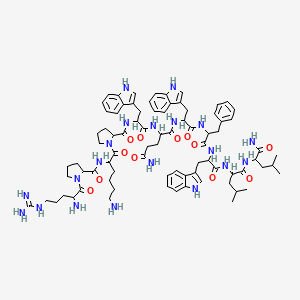
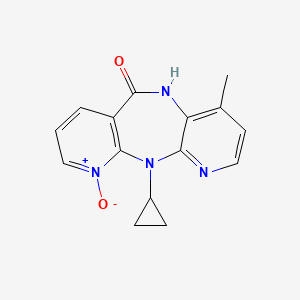
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
